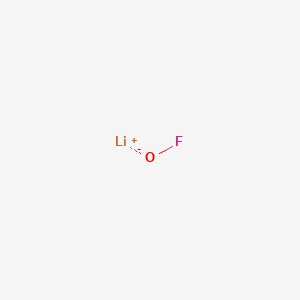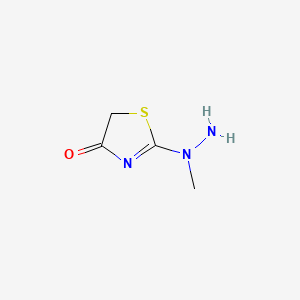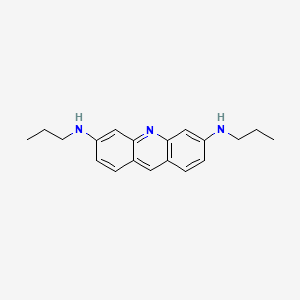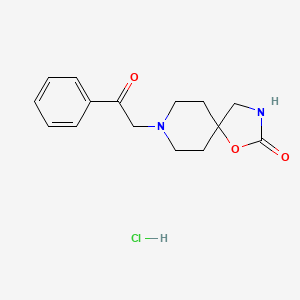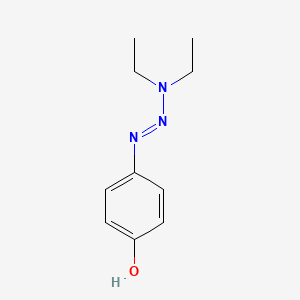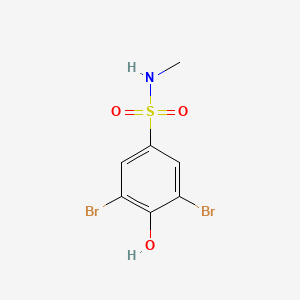
3,5-Dibromo-4-hydroxy-N-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-hydroxy-N-methylbenzene-1-sulfonamide is a chemical compound with significant interest in various scientific fields It is characterized by the presence of bromine atoms, a hydroxyl group, a methyl group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-hydroxy-N-methylbenzene-1-sulfonamide typically involves the bromination of 4-hydroxy-N-methylbenzene-1-sulfonamide. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The hydroxyl group and the sulfonamide group on the benzene ring facilitate the selective bromination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination process. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3,5-Dibromo-4-hydroxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dibromo-4-hydroxy-N-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dibromo-4-hydroxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzoic acid
- 4-hydroxy-N-methylbenzene-1-sulfonamide
Uniqueness
3,5-Dibromo-4-hydroxy-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine atoms and the sulfonamide group on the same benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
31972-13-1 |
|---|---|
分子式 |
C7H7Br2NO3S |
分子量 |
345.01 g/mol |
IUPAC名 |
3,5-dibromo-4-hydroxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Br2NO3S/c1-10-14(12,13)4-2-5(8)7(11)6(9)3-4/h2-3,10-11H,1H3 |
InChIキー |
QPKLUTPBOZRCOQ-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


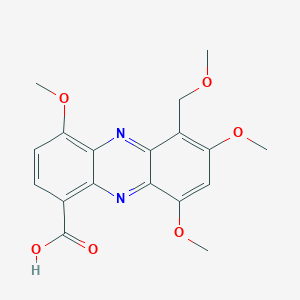
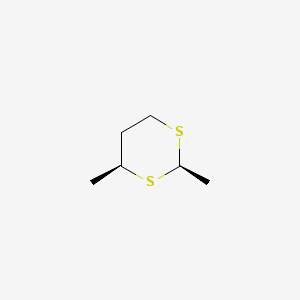
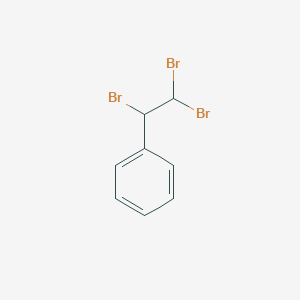
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)

